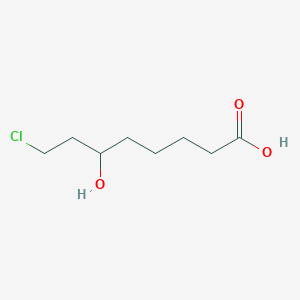

8-Chloro-6-hydroxyoctanoic acid

Descripción general

Descripción

8-Chloro-6-hydroxyoctanoic acid is an organic compound with the molecular formula C8H15ClO3. It is characterized by the presence of a chlorine atom at the eighth carbon and a hydroxyl group at the sixth carbon of the octanoic acid chain.

Análisis Bioquímico

Biochemical Properties

8-Chloro-6-hydroxyoctanoic acid plays a significant role in biochemical reactions, particularly in the context of fatty acid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with cytochrome P450 enzymes, which are involved in the hydroxylation of fatty acids. The hydroxylation process is crucial for the metabolism and detoxification of various compounds within the body. Additionally, this compound may interact with fatty acid synthase, an enzyme complex responsible for the synthesis of fatty acids .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell signaling pathways can lead to alterations in cellular responses to external stimuli. Furthermore, this compound can modulate gene expression, potentially affecting the production of proteins involved in metabolic processes. Its role in cellular metabolism includes influencing the breakdown and synthesis of fatty acids, which are essential for energy production and storage .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. The compound can bind to cytochrome P450 enzymes, facilitating the hydroxylation of fatty acids. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. Changes in gene expression induced by this compound can result from its interaction with transcription factors and other regulatory proteins .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing fatty acid metabolism. At higher doses, this compound can exhibit toxic or adverse effects. These effects may include disruptions in cellular function, oxidative stress, and potential damage to tissues. Understanding the dosage-dependent effects of this compound is essential for its safe and effective use in research .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as cytochrome P450 and fatty acid synthase, which play crucial roles in the synthesis and breakdown of fatty acids. The compound’s involvement in these pathways can influence metabolic flux and the levels of specific metabolites. Additionally, this compound may affect the availability of cofactors required for enzymatic reactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can influence its activity and function, as well as its interactions with other biomolecules. Understanding the transport mechanisms is essential for elucidating the compound’s role in cellular processes .

Métodos De Preparación

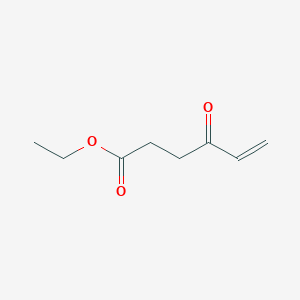

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-6-hydroxyoctanoic acid typically involves the reduction of 8-chloro-6-oxooctanoic acid alkyl esters. This reduction can be achieved using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions generally include a solvent such as ethanol and a controlled temperature to ensure the selective reduction of the keto group to a hydroxyl group .

Industrial Production Methods

On an industrial scale, the production of this compound can be carried out using enzymatic reduction. Enzymes such as alcohol dehydrogenases from Lactobacillus brevis or Thermoanaerobium brokii are employed in the presence of cofactor regeneration systems . This method allows for the production of both ®- and (S)-enantiomers of the compound, which can be further utilized in the synthesis of α-lipoic acid .

Análisis De Reacciones Químicas

Types of Reactions

8-Chloro-6-hydroxyoctanoic acid undergoes various chemical reactions, including:

Reduction: The reduction of 8-chloro-6-oxooctanoic acid to this compound using NaBH4.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Amidation: The carboxylic acid group can react with amines to form amides.

Common Reagents and Conditions

Reducing Agents: Sodium borohydride (NaBH4) for reduction reactions.

Catalysts: Enzymes such as alcohol dehydrogenases for enzymatic reductions.

Solvents: Ethanol is commonly used as a solvent in reduction reactions.

Major Products

Aplicaciones Científicas De Investigación

8-Chloro-6-hydroxyoctanoic acid has several applications in scientific research:

Pharmaceuticals: It is used as an intermediate in the synthesis of α-lipoic acid, which has antioxidant properties and is used in the treatment of various diseases.

Chemical Synthesis: The compound’s unique structure makes it valuable in the synthesis of other complex molecules.

Biological Studies: Its enantiomers are studied for their specific interactions with biological systems.

Mecanismo De Acción

The mechanism of action of 8-Chloro-6-hydroxyoctanoic acid involves its conversion into α-lipoic acid. α-Lipoic acid acts as a cofactor for mitochondrial enzymes and plays a crucial role in energy metabolism. It also exhibits antioxidant properties by scavenging free radicals and regenerating other antioxidants .

Comparación Con Compuestos Similares

Similar Compounds

8-Chloro-6-oxooctanoic acid: The precursor in the synthesis of 8-Chloro-6-hydroxyoctanoic acid.

Octanoic acid: A simpler analog without the chlorine and hydroxyl groups.

6-Hydroxycaprylic acid: Similar structure but lacks the chlorine atom.

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a hydroxyl group, which impart distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules, such as α-lipoic acid .

Propiedades

IUPAC Name |

8-chloro-6-hydroxyoctanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO3/c9-6-5-7(10)3-1-2-4-8(11)12/h7,10H,1-6H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXPREQDMOKXUIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC(CCCl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

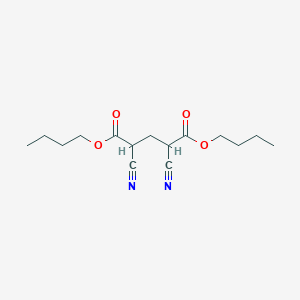

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

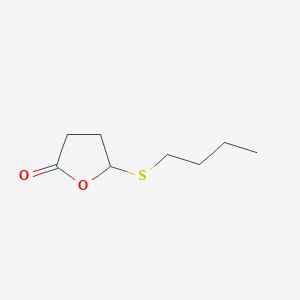

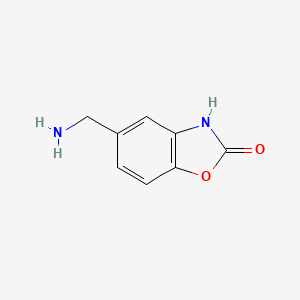

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 2-(trifluoromethyl)-5H-pyrrolo[3,4-D]pyrimidine-6(7H)-carboxylate](/img/structure/B3195438.png)